molecular formula C22H30NO6P B5158203 4-[[Dibutoxyphosphoryl-(2-hydroxyphenyl)methyl]amino]benzoic acid

4-[[Dibutoxyphosphoryl-(2-hydroxyphenyl)methyl]amino]benzoic acid

Cat. No.: B5158203
M. Wt: 435.4 g/mol
InChI Key: ZQUZYLDEHVQWQB-UHFFFAOYSA-N
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Description

4-[[Dibutoxyphosphoryl-(2-hydroxyphenyl)methyl]amino]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a dibutoxyphosphoryl group and a 2-hydroxyphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[Dibutoxyphosphoryl-(2-hydroxyphenyl)methyl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dibutoxyphosphoryl Group: This step involves the reaction of phosphorus oxychloride with butanol under controlled conditions to form dibutoxyphosphoryl chloride.

  • **Attachment to the Benzo

Properties

IUPAC Name

4-[[dibutoxyphosphoryl-(2-hydroxyphenyl)methyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30NO6P/c1-3-5-15-28-30(27,29-16-6-4-2)21(19-9-7-8-10-20(19)24)23-18-13-11-17(12-14-18)22(25)26/h7-14,21,23-24H,3-6,15-16H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUZYLDEHVQWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(C(C1=CC=CC=C1O)NC2=CC=C(C=C2)C(=O)O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30NO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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